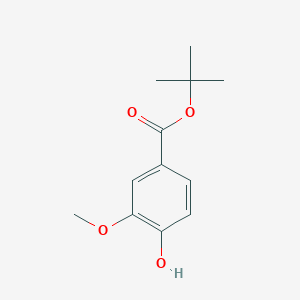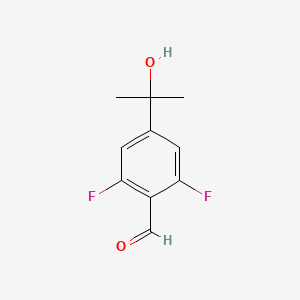
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science This compound is known for its unique structural features, which include a pyridine ring, a cyanophenyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-cyanobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structural features allow it to engage in specific interactions with these targets, leading to desired biological effects. In materials science, its electronic properties are harnessed for applications in organic electronics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Pyridyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-Pyridyl)-5-(4-cyanophenyl)-1,3,4-oxadiazole
- 2-(2-Pyridyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole stands out due to the presence of both the cyanophenyl and pyridyl groups, which confer unique electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C14H8N4O |
|---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O/c15-9-10-4-3-5-11(8-10)13-17-18-14(19-13)12-6-1-2-7-16-12/h1-8H |
InChI-Schlüssel |
NJNLMALLZSIRSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-({methyl[(4-bromophenyl)methyl]amino}sulfonyl)acetate](/img/structure/B8425542.png)









![[4-(3-Chloropropoxy)phenyl]acetaldehyde](/img/structure/B8425623.png)



